Cas no 21571-58-4 (2,4-dichloro-1-[(4-chlorobenzyl)oxy]benzene)
21571-58-4 structure
Product Name:2,4-dichloro-1-[(4-chlorobenzyl)oxy]benzene
CAS No:21571-58-4
MF:C13H9Cl3O
MW:287.568960905075
CID:1402577
PubChem ID:30695
Update Time:2025-04-20
2,4-dichloro-1-[(4-chlorobenzyl)oxy]benzene Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dichloro-1-[(4-chlorobenzyl)oxy]benzene
- 4-Chlorobenzyl 2,4-dichlorophenyl ether
- Benzene, 2,4-dichloro-1-((4-chlorophenyl)methoxy)-
- benzene, 2,4-dichloro-1-[(4-chlorophenyl)methoxy]-
- Ether, p-chlorobenzyl 2,4-dichlorophenyl
- 2,4-dichloro-1-[(4-chlorophenyl)methoxy]benzene
- Q27288259
- HSDB 2837
- RRP4MIP8X9
- UNII-RRP4MIP8X9
- DTXSID60175920
- 21571-58-4
- 2,4-DICHLOROPHENYL 4-CHLOROBENZYL ETHER
- P-CHLOROBENZYL 2,4-DICHLOROPHENYL ETHER [HSDB]
- SCHEMBL13321693
- P-CHLOROBENZYL 2,4-DICHLOROPHENYL ETHER
-
- Inchi: 1S/C13H9Cl3O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2
- InChI Key: BBBUWTDWCNGEGP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC1C=CC(=CC=1)Cl)Cl
Computed Properties
- Exact Mass: 285.97207
- Monoisotopic Mass: 285.971898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
2,4-dichloro-1-[(4-chlorobenzyl)oxy]benzene Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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